N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is an organic compound that features a trifluoromethyl group (-CF3) attached to a pyrazole ring. The trifluoromethyl group is known for its significant electronegativity and ability to enhance the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) . Another approach involves the use of trifluoroiodomethane (CF3I) in the presence of a catalyst such as diethyl zinc and Wilkinson’s catalyst .
Industrial Production Methods
Industrial production of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological properties.
Trifluralin: An agrochemical used as a pre-emergent herbicide, featuring a trifluoromethyl group for increased efficacy.
Uniqueness
N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific structure, which combines the properties of the trifluoromethyl group with the pyrazole ring. This combination results in a compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-9-4-2-3(10-11-4)5(6,7)8/h2H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLXUVMPXXKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.